- 11-Step Total Synthesis of Teleocidins B-1-B-4, Journal of the American Chemical Society, 2019, 141(4), 1494-1497

Cas no 90365-57-4 ((-)-Indolactam V)

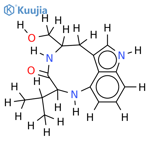

(-)-Indolactam V structure

商品名:(-)-Indolactam V

(-)-Indolactam V 化学的及び物理的性質

名前と識別子

-

- (-)-Indolactam V

- (-)-Indolactam V ((-)-Ilv)

- (-)-Indolactam V,(2S,5S)-1,2,4,5,6,8-Hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-3H-pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one

- 3H-Pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one,1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-...

- Indolactam V

- (2S,5S)-1,2,4,5,6,8-Hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-3H-pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one

- (2S,5S)-1,2,4,5,6,8-Hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-3H-pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one (ACI)

- 3H-Pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one, 1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-, [2S-(2R*,5R*)]- (ZCI)

- (-)-ILV

- BDBM50057511

- 5-(Hydroxymethyl)-1-methyl-2-(propan-2-yl)-2,5,6,8-tetrahydro-1H-[1,4]diazonino[7,6,5-cd]indol-3-ol

- ILV, (-)

- (S)-13-Hydroxymethyl-10-isopropyl-9-(S)-methyl-3,9,12-triaza-tricyclo[6.6.1.0*4,15*]pentadeca-1,4,6,8(15)-tetraen-11-one

- PDSP2_001364

- CS-5420

- 90365-57-4

- (10S,13S)-13-Hydroxymethyl-10-isopropyl-9-methyl-3,9,12-triaza-tricyclo[6.6.1.0*4,15*]pentadeca-1,4(15),5,7-tetraen-11-one

- HB0002

- PDSP1_001380

- indolactam-V

- (2S,5S)-5-(hydroxymethyl)-2-isopropyl-1-methyl-4,5,6,8-tetrahydro-1H-[1,4]diazonino[7,6,5-cd]indol-3(2H)-one

- 3H-Pyrrolo(4,3,2-gh)-1,4-benzodiazonin-3-one, 1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-, (2S-(2R*,5R*))-

- ILV

- (10S,13S)-13-Hydroxymethyl-10-isopropyl-9-methyl-3,9,12-triaza-tricyclo[6.6.1.0*4,15*]pentadeca-1,4,6,8(15)-tetraen-11-one

- SCHEMBL1278694

- Q27270189

- AT25351

- (2S,5S)-5-(hydroxymethyl)-2-isopropyl-1-methyl-1,2,5,6-tetrahydro-4H-[1,4]diazonino[7,6,5-cd]indol-3(8H)-one

- (2S,5S)-1,2,4,5,6,8-Hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-3H-pyrrolo(4,3,2-gh)-1,4-benzodiazonin-3-one

- (2S,5S)-5-(hydroxymethyl)-1-methyl-2-(propan-2-yl)-1,2,4,5,6,8-hexahydro-3H-[1,4]diazonino[7,6,5-cd]indol-3-one

- 13-Hydroxymethyl-10-isopropyl-9-methyl-3,9,12-triaza-tricyclo[6.6.1.0*4,15*]pentadeca-1,4,6,8(15)-tetraen-11-one(ILV)

- 3H-Pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one,1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-,(2S,5S)-

- CHEBI:192686

- (+-)-1,4,5,6-tetrahydro-1-methyl-5-(hydroxymethyl)-(2-1-methylethyl)-1H-pyrrolo[4,3,2-gh]1,4-benzodiazon-3-(2H)-one, 2-cis

- (10S,13S)-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraen-11-one

- NCGC00345085-01

- HSCI1_000195

- AKOS027326495

- Indolactum

- 8CIY9O1323

- CHEMBL27266

- C17H23N3O2

- 3H-Pyrrolo(4,3,2-gh)-1,4-benzodiazonin-3-one, 1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-, (2S,5S)-

- (-)-IndolactamV

- HY-12307

- 132341-58-3

- MS-24344

- BRN 4711877

- (+-)-IL-V

- UNII-8CIY9O1323

- hydroxymethyl-isopropyl-methyl-[?]one

- (-)-Indolactam V, >=96% (HPLC)

- INDOLACTAM V, (-)

- DTXSID60920432

- (+/-)-indolactum-V 13-Hydroxymethyl-10-isopropyl-9-methyl-3,9,12-triaza-tricyclo[6.6.1.0*4,15*]pentadeca-1,4,6,8(15)-tetraen-11-one

- 13-Hydroxymethyl-10-isopropyl-9-methyl-3,9,12-triaza-tricyclo[6.6.1.0*4,15*]pentadeca-1,4(15),5,7-tetraen-11-one

- (-)-Indolactam-V

-

- MDL: MFCD00151197

- インチ: 1S/C17H23N3O2/c1-10(2)16-17(22)19-12(9-21)7-11-8-18-13-5-4-6-14(15(11)13)20(16)3/h4-6,8,10,12,16,18,21H,7,9H2,1-3H3,(H,19,22)/t12-,16-/m0/s1

- InChIKey: LUZOFMGZMUZSSK-LRDDRELGSA-N

- ほほえんだ: CN1[C@@H](C(C)C)C(=O)N[C@H](CO)CC2=CNC3C2=C1C=CC=3

計算された属性

- せいみつぶんしりょう: 301.17900

- どういたいしつりょう: 301.179

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 2

- 複雑さ: 415

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.4

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.166±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 584 °C at 760 mmHg

- フラッシュポイント: 307 °C

- 屈折率: 1.589

- ようかいど: 微溶性(9 g/l)(25ºC)、

- PSA: 68.36000

- LogP: 2.05570

- ようかいせい: 使用できません

(-)-Indolactam V セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- RTECS番号:UY8547000

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

(-)-Indolactam V 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-5420-5mg |

(-)-Indolactam V |

90365-57-4 | 98.75% | 5mg |

$726.0 | 2022-04-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I11630-1mg |

(-)-Indolactam V |

90365-57-4 | 98% | 1mg |

¥1798.0 | 2023-09-07 | |

| TRC | I577325-0.5mg |

(-)-Indolactam V |

90365-57-4 | 0.5mg |

$ 275.00 | 2022-06-04 | ||

| Fluorochem | 050739-1mg |

Indolactam V |

90365-57-4 | >99% | 1mg |

£202.00 | 2022-03-01 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T17299-1 mL * 10 mM (in DMSO) |

(-)-Indolactam V |

90365-57-4 | 1 mL * 10 mM (in DMSO) |

¥3755.00 | 2022-03-01 | ||

| TRC | I577325-2.5mg |

(-)-Indolactam V |

90365-57-4 | 2.5mg |

$1539.00 | 2023-05-18 | ||

| TRC | I577325-5mg |

(-)-Indolactam V |

90365-57-4 | 5mg |

$2865.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-202182A-1 mg |

(−)-Indolactam V, |

90365-57-4 | ≥95% | 1mg |

¥2,068.00 | 2023-07-10 | |

| TRC | I577325-.5mg |

(-)-Indolactam V |

90365-57-4 | 5mg |

$333.00 | 2023-05-18 | ||

| Key Organics Ltd | MS-24344-1mg |

(-)-Indolactam V |

90365-57-4 | >97% | 1mg |

£277.23 | 2025-02-09 |

(-)-Indolactam V 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Chlorotrimethylsilane Solvents: Methanol , Dichloromethane ; 3 h, rt

1.2 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

リファレンス

合成方法 2

はんのうじょうけん

リファレンス

- Synthesis of (-)-indolactam V, Journal of the Chemical Society, 1992, (7), 823-30

合成方法 3

はんのうじょうけん

1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 2 h, 23 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

リファレンス

- Total syntheses of indolactam alkaloids (-)-Indolactam V, (-)-Pendolmycin, (-)-Lyngbyatoxin A, and (-)-Teleocidin A-2, Chemical Science, 2014, 5(6), 2184-2190

合成方法 4

はんのうじょうけん

1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 5 h, rt

リファレンス

- Modular total synthesis of protein kinase C activator (-)-indolactam V, Organic Letters, 2016, 18(9), 2008-2011

合成方法 5

はんのうじょうけん

1.1 Reagents: Methyl iodide , Sodium bicarbonate Solvents: Methanol

リファレンス

- Synthesis of (-)-indolactam V, Journal of the Chemical Society, 1988, (9), 589-90

合成方法 6

はんのうじょうけん

1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran

リファレンス

- Protein kinase C modulators. Indolactams. 1. Efficient and flexible routes for the preparation of (-)-Indolactam V for use in the synthesis of analogs, Tetrahedron Letters, 1994, 35(46), 8549-52

合成方法 7

はんのうじょうけん

1.1 Catalysts: Sodium bicarbonate

リファレンス

- Efficient syntheses and chemistry of indolactam-V and its analogs, Agricultural and Biological Chemistry, 1989, 53(8), 2257-60

合成方法 8

はんのうじょうけん

1.1 Reagents: Magnesium , Ammonium chloride Solvents: Ethanol ; 2 d, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

リファレンス

- A concise total synthesis of (-)-indolactam V, Tetrahedron, 2015, 71(23), 3833-3837

合成方法 9

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: (SP-5-41)-[1,3-Bis(2-methylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylen… Solvents: Ethyl acetate ; 1 atm, rt; 2 h, 70 °C

リファレンス

- Aerobic Dehydrogenation of N-Heterocycles with Grubbs Catalyst: Its Application to Assisted-Tandem Catalysis to Construct N-Containing Fused Heteroarenes, Chemistry - A European Journal, 2020, 26(68), 15793-15798

合成方法 10

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 30 min, 4 atm, rt

1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 3 h, 0 °C

1.3 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Tetrahydrofuran ; 48 h, rt

1.4 Reagents: Sodium cyanoborohydride Catalysts: Acetic acid Solvents: Acetonitrile ; 1 h, 0 °C

1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 3 h, 0 °C

1.3 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Tetrahydrofuran ; 48 h, rt

1.4 Reagents: Sodium cyanoborohydride Catalysts: Acetic acid Solvents: Acetonitrile ; 1 h, 0 °C

リファレンス

- Total synthesis of (-)-indolactam V, Organic & Biomolecular Chemistry, 2011, 9(7), 2512-2517

合成方法 11

はんのうじょうけん

1.1 Reagents: NADPH Catalysts: Monooxygenase Solvents: Water ; pH 8

リファレンス

- Enzymatic Production of (-)-Indolactam V by LtxB, a Cytochrome P450 Monooxygenase, Journal of Natural Products, 2010, 73(1), 71-74

合成方法 12

はんのうじょうけん

1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 5 h, rt

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

リファレンス

- The Synthesis and Biological Evaluation of Indolactam Alkaloids, Synthesis, 2019, 51(23), 4443-4451

合成方法 13

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 5 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

リファレンス

- Synthetic Indolactam V Analogues as Inhibitors of PAR2-Induced Calcium Mobilization in Triple-Negative Breast Cancer Cells, ChemMedChem, 2018, 13(2), 147-154

合成方法 14

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate Solvents: Methanol

リファレンス

- Synthesis and stereochemistry of indolactam-V, an active fragment of teleocidins. Structural requirements for tumor-promoting activity, Tetrahedron, 1986, 42(21), 5905-24

合成方法 15

はんのうじょうけん

1.1 Reagents: NADH , Oxygen Catalysts: Catalase Solvents: Water ; 3 h, pH 8, rt

リファレンス

- Molecular basis for the P450-catalyzed C-N bond formation in indolactam biosynthesis, Nature Chemical Biology, 2019, 15(12), 1206-1213

(-)-Indolactam V Raw materials

- 1H-Pyrrolo[4,3,2-gh]-1,4-benzodiazonine-5-carboxylic acid, 2,3,4,5,6,8-hexahydro-1-methyl-2-(1-methylethyl)-3-oxo-, methyl ester, (2R,5S)-

- (-)-8-norindolactam V

- Butanamide, N-[(1S)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-3-methyl-2-(methylamino)-, (2S)-

(-)-Indolactam V Preparation Products

(-)-Indolactam V 関連文献

-

1. Synthesis of (–)-indolactam VMark Mascal,Christopher J. Moody,Alexandra M. Z. Slawin,David J. Williams J. Chem. Soc. Perkin Trans. 1 1992 823

-

Christopher T. Walsh Nat. Prod. Rep. 2023 40 326

-

3. Synthesis of (–)-indolactam VMark Mascal,Christopher J. Moody J. Chem. Soc. Chem. Commun. 1988 589

-

Shu-Ming Li Nat. Prod. Rep. 2010 27 57

-

J. E. Saxton Nat. Prod. Rep. 1989 6 433

90365-57-4 ((-)-Indolactam V) 関連製品

- 90365-56-3((+)-Indolactam V)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

推奨される供給者

Amadis Chemical Company Limited

(CAS:90365-57-4)(-)-Indolactam V

清らかである:99%

はかる:1mg

価格 ($):269.0